molecular formula C8H17NO2S B11039451 2-Ethyl-1-(methylsulfonyl)piperidine

2-Ethyl-1-(methylsulfonyl)piperidine

Cat. No.: B11039451
M. Wt: 191.29 g/mol
InChI Key: FCZKESJCNQHZFF-UHFFFAOYSA-N
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Description

2-Ethyl-1-(methylsulfonyl)piperidine is a piperidine derivative characterized by a methylsulfonyl group at the 1-position and an ethyl substituent at the 2-position of the heterocyclic ring.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-ethyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C8H17NO2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

FCZKESJCNQHZFF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(methylsulfonyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically uses basic conditions to facilitate the ring formation. Another method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine, which is a cost-effective and scalable method . The reaction is typically carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-Ethyl-1-(methylsulfonyl)piperidine serves as a building block for more complex molecules. Its sulfonyl group enhances reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Investigations into related piperidine derivatives have revealed mechanisms of action involving apoptosis induction in cancer cells, suggesting that this compound may also possess anticancer properties .

Medicine

The compound is under investigation for its potential use in drug development. Its interactions with specific molecular targets may lead to new treatments for various conditions, including:

  • Cardiovascular Diseases : Compounds similar to this compound have been studied for their cardioprotective effects during ischemia and reperfusion .
  • Metabolic Disorders : Research indicates that piperidine derivatives can inhibit enzymes involved in metabolic pathways, making them candidates for treating conditions like diabetes and obesity .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of piperidine derivatives demonstrated that the inclusion of sulfonamide groups significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. The evaluation involved testing against common bacterial strains, revealing promising results for further development .

Case Study 2: Anticancer Mechanism

Research highlighted the compound's ability to induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis; increased caspase activity
CardioprotectiveBeneficial during ischemia and reperfusion
Metabolic InhibitionPotential inhibitors of enzymes related to diabetes

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways . For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Substituents logP (Predicted) Key Biological Activity Reference
This compound C₈H₁₅NO₂S 2-Ethyl, 1-methylsulfonyl ~0.5 (est.) N/A (Theoretical) -
4-(2,4-Difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine C₁₈H₁₇F₂N₂O₅S 4-(2,4-Difluorophenoxy), 1-methylsulfonyl N/A Drug design intermediate
2-Ethyl-1-(naphthylsulfonyl)piperidine C₁₇H₂₁NO₂S 2-Ethyl, 1-naphthylsulfonyl ~3.2 (est.) N/A (Structural analog)
trans,trans,trans-[Pt(N₃)₂(OH)₂(NH₃)(piperidine)] PtN₆O₂H₁₄ Piperidine ligand -1.16 Photocytotoxicity in cancer cells
2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l) C₁₈H₃₁NO 2-Ethyl, 1-unsaturated acyl N/A Mosquito repellent (85 days PT)

Q & A

What experimental strategies are recommended for optimizing the synthesis of 2-Ethyl-1-(methylsulfonyl)piperidine to achieve high yield and purity?

Basic Research Question
To optimize synthesis, employ a factorial design approach to systematically vary reaction parameters such as temperature, solvent polarity, and molar ratios of reactants. For example, methanol or acetonitrile (polar aprotic solvents) may enhance sulfonylation efficiency due to improved nucleophilicity of the piperidine nitrogen. Monitor intermediate formation via thin-layer chromatography (TLC) and confirm purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer system (pH 4.6) for mobile phase optimization . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted sulfonyl chlorides.

How can contradictions in spectral data (e.g., NMR vs. FT-IR) for this compound be resolved during structural elucidation?

Advanced Research Question
Discrepancies between NMR and FT-IR data often arise from dynamic molecular behavior (e.g., conformational isomerism) or solvent-induced shifts. For instance, the methylsulfonyl group’s electron-withdrawing effects may cause unexpected splitting in 1^1H-NMR spectra. To resolve this:

  • Perform variable-temperature NMR to detect rotameric equilibria.
  • Cross-validate with computational methods (DFT calculations) to model vibrational frequencies and compare with experimental FT-IR peaks .
  • Use X-ray crystallography for definitive structural confirmation, as demonstrated in analogous piperidine-sulfonyl complexes .

What methodologies are suitable for studying the solubility and stability of this compound under varying pH and temperature conditions?

Basic Research Question
Design a stability-indicating assay using:

  • pH-solubility profiling : Test solubility in buffered solutions (pH 1–10) at 25°C and 40°C to simulate physiological and accelerated storage conditions.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds, as sulfonamide derivatives often degrade above 150°C .
  • High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., hydrolyzed sulfonamides) under acidic/basic conditions .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Use density functional theory (DFT) to calculate:

  • Electrostatic potential maps : Identify nucleophilic attack sites on the piperidine ring.
  • Activation energies : Compare pathways for sulfonyl group displacement by amines or thiols.
    Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) and characterize products using 13^{13}C-NMR .

What strategies address conflicting bioactivity results for this compound across in vitro and in vivo models?

Advanced Research Question
Bioactivity contradictions may stem from metabolic instability or off-target interactions. Mitigate these by:

  • Metabolic profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., oxidative desulfonation) .
  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to purported targets (e.g., GPCRs).
  • Dose-response studies in transgenic models : Isolate pharmacokinetic variables (e.g., blood-brain barrier penetration) .

How can membrane-based separation technologies improve the scalability of this compound purification?

Basic Research Question
Leverage nanofiltration or reverse osmosis membranes to separate the compound from low-molecular-weight impurities. Optimize membrane pore size (e.g., 200–500 Da cutoff) and solvent resistance (e.g., methanol-compatible polyamide membranes). Monitor permeate flux and rejection rates using LC-MS to ensure >95% purity .

What role does the sulfonyl group play in modulating the compound’s electronic and steric properties, and how can this be quantified?

Advanced Research Question
The sulfonyl group increases electron density on the piperidine nitrogen, altering reactivity. Quantify via:

  • Hammett substituent constants (σ\sigma) : Correlate electronic effects with reaction rates in SNAr or alkylation reactions.
  • X-ray crystallography : Measure bond angles and lengths to assess steric hindrance .
  • Cyclic voltammetry : Determine redox potentials influenced by sulfonyl electron-withdrawing effects .

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